4'-Methoxychalcone 4'-Methoxychalcone 4'-Methoxychalcone is a member of chalcones.
Brand Name: Vulcanchem
CAS No.: 959-23-9
VCID: VC21348372
InChI: InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7+
SMILES: COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol

4'-Methoxychalcone

CAS No.: 959-23-9

Cat. No.: VC21348372

Molecular Formula: C16H14O2

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

4'-Methoxychalcone - 959-23-9

CAS No. 959-23-9
Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
IUPAC Name (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7+
Standard InChI Key KJHHAPASNNVTSN-KPKJPENVSA-N
Isomeric SMILES COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2
SMILES COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2
Canonical SMILES COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2
Melting Point 107 °C

Physical and Chemical Properties

Physical Properties

4'-Methoxychalcone appears as a yellow crystalline powder at room temperature. Its physical properties are summarized in Table 1, which provides essential data for identification and characterization .

Table 1: Physical Properties of 4'-Methoxychalcone

PropertyValueSource
AppearanceYellow crystalline powder
Melting point73-76°C
Boiling point340.88°C (estimated)
Density1.114 g/cm³
Refractive index1.6290 (estimated)
Molecular weight238.28 g/mol
LogP3.960 (estimated)

The relatively high LogP value (3.960) indicates that 4'-Methoxychalcone is predominantly lipophilic, suggesting good penetration through biological membranes, which may contribute to its various biological activities . This property is particularly relevant for pharmaceutical applications, affecting both absorption and distribution within biological systems.

Chemical Properties

The chemical reactivity of 4'-Methoxychalcone is primarily determined by its α,β-unsaturated carbonyl system, which can participate in various reactions including Michael addition, Diels-Alder reactions, and cycloadditions. The methoxy group at the 4' position contributes electron density to the aromatic ring, influencing the reactivity of the entire molecule.

The compound contains several functional groups that can serve as sites for further derivatization:

  • The carbonyl group can undergo nucleophilic addition reactions

  • The α,β-unsaturated system can participate in conjugate additions

  • The methoxy group can be modified through demethylation or substitution reactions

  • The aromatic rings can undergo electrophilic aromatic substitution

These chemical properties make 4'-Methoxychalcone a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Spectroscopic Characteristics

Spectroscopic data serves as a crucial tool for identifying and characterizing 4'-Methoxychalcone. The compound exhibits characteristic absorption patterns in ultraviolet-visible (UV-Vis) spectroscopy due to the conjugated system spanning both aromatic rings and the α,β-unsaturated carbonyl moiety. In infrared (IR) spectroscopy, distinctive bands corresponding to the carbonyl group (typically around 1650 cm⁻¹) and the methoxy functionality can be observed.

Synthesis and Production Methods

Laboratory Synthesis Routes

The synthesis of 4'-Methoxychalcone typically involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and acetophenone in the presence of a base catalyst. This reaction has been documented in several scientific publications, including those referenced in the Journal of the American Chemical Society (1984) and The Journal of Organic Chemistry (1988) .

The general reaction scheme can be represented as follows:

4-methoxybenzaldehyde + acetophenone → 4'-Methoxychalcone + H₂O

Various modifications of this synthetic route have been developed to improve yield, stereoselectivity, and purity. These include:

  • The use of different base catalysts (NaOH, KOH, Ba(OH)₂)

  • Solvent variations (ethanol, methanol, water-ethanol mixtures)

  • Temperature control and reaction time optimization

  • Microwave-assisted synthesis for improved efficiency

Purification and Characterization

Following synthesis, purification typically involves recrystallization from appropriate solvents, column chromatography, or a combination of these techniques. Characterization of the synthesized compound is performed using various analytical methods including:

  • Melting point determination

  • Thin-layer chromatography (TLC)

  • High-performance liquid chromatography (HPLC)

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Mass spectrometry (MS)

  • Infrared (IR) spectroscopy

These methods collectively confirm the identity, purity, and structural integrity of the synthesized 4'-Methoxychalcone.

Biological Activities and Pharmacological Properties

Antioxidant Properties

4'-Methoxychalcone exhibits significant antioxidant properties, making it potentially valuable for formulating dietary supplements aimed at reducing oxidative stress in the body . The antioxidant activity is attributed to the compound's ability to scavenge free radicals and reactive oxygen species (ROS), which are implicated in various pathological conditions including inflammation, cancer, and neurodegenerative diseases.

The structural features contributing to the antioxidant activity include:

  • The α,β-unsaturated carbonyl system, which can participate in Michael-type additions with free radicals

  • The methoxy group, which can donate electrons to stabilize radical intermediates

  • The extended conjugated system, which facilitates electron delocalization

Anti-inflammatory Effects

4'-Methoxychalcone, like many chalcone derivatives, demonstrates anti-inflammatory properties . The compound may modulate various inflammatory pathways, including:

  • Inhibition of pro-inflammatory cytokine production

  • Reduction of inflammatory mediator synthesis

  • Suppression of NF-κB signaling pathway

  • Modulation of cyclooxygenase (COX) and lipoxygenase (LOX) activities

  • Regulation of nitric oxide (NO) production

These anti-inflammatory effects contribute to the compound's potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis, inflammatory bowel disease, and certain cardiovascular disorders.

Melanogenesis Regulation

Related methoxy chalcones, specifically 4-dimethylamino-4'-methoxy chalcone (DMC), have been shown to promote melanin production by upregulating several proteins involved in melanogenesis pathways, including p-CREB, p-p38, p-ERK, and β-catenin . While this specific activity pertains to DMC rather than 4'-Methoxychalcone itself, the structural similarity suggests potential for 4'-Methoxychalcone to exhibit similar effects, which could be relevant for conditions involving pigmentation disorders such as vitiligo.

Research and Applications

Pharmaceutical Applications

4'-Methoxychalcone has significant potential in pharmaceutical development across multiple therapeutic areas:

  • Anti-cancer Drug Development: The compound shows promise as a lead molecule for developing new anti-cancer therapeutics targeting various cancer cell lines .

  • Anti-inflammatory Agents: Its anti-inflammatory properties make it relevant for developing treatments for inflammatory conditions.

  • Antioxidant Formulations: The compound can be incorporated into antioxidant formulations aimed at reducing oxidative stress-related pathologies .

  • Neuroprotective Agents: Its potential neuroprotective properties make it a candidate for developing treatments for neurodegenerative disorders .

  • Acetylcholinesterase Inhibitors: 4-Methoxychalcone has been identified as a useful reagent for synthesizing novel nicotinonitrile-coumarin hybrids that function as potential acetylcholinesterase inhibitors, which are relevant for Alzheimer's disease treatment .

Cosmetic Industry Applications

The skin-protective effects of 4'-Methoxychalcone make it valuable for cosmetic formulations . Specific applications include:

Material Science Applications

In material science, 4'-Methoxychalcone can be utilized in developing organic light-emitting diodes (OLEDs), contributing to advancements in display technologies . The extended conjugated system in its structure contributes to interesting electronic and optical properties, making it relevant for:

  • OLED Development: The compound's fluorescent properties may be exploited in developing more efficient display technologies.

  • Organic Electronics: Potential applications in various organic electronic devices beyond OLEDs.

  • Sensor Development: Possible applications in developing chemical or biological sensors based on optical properties.

Structure-Activity Relationships and Molecular Mechanisms

Structure-Activity Relationships

The biological activities of 4'-Methoxychalcone are closely related to its structural features. Key structure-activity relationships include:

  • α,β-Unsaturated Carbonyl System: This feature is crucial for many biological activities, particularly anti-cancer and anti-inflammatory effects, likely due to its ability to interact with cellular nucleophiles through Michael addition.

  • Methoxy Substitution: The methoxy group at the 4' position influences both the electronic properties of the molecule and its interaction with biological targets. This substitution pattern affects:

    • Lipophilicity

    • Receptor binding

    • Metabolic stability

    • Antioxidant capacity

  • Stereochemistry: The trans (E) configuration of the double bond is typically associated with higher biological activity compared to the cis (Z) isomer.

Understanding these structure-activity relationships is essential for the rational design of more potent and selective derivatives for specific therapeutic applications.

Molecular Mechanisms

At the molecular level, 4'-Methoxychalcone likely interacts with multiple cellular targets and pathways:

  • Protein Binding: The compound may bind to various proteins involved in cell signaling, metabolism, and gene expression.

  • Enzyme Inhibition: It may inhibit key enzymes in inflammatory pathways (e.g., COX, LOX) or cancer progression (e.g., kinases, proteases).

  • Transcription Factor Modulation: Evidence from related compounds suggests potential effects on transcription factors like NF-κB and MITF (microphthalmia-associated transcription factor) .

  • Redox Interactions: The compound's antioxidant properties involve electron transfer reactions with reactive oxygen species.

Further research is needed to fully elucidate these molecular mechanisms and their relevance to the observed biological activities.

Current Research Trends and Future Perspectives

Emerging Research Areas

Current research on 4'-Methoxychalcone and related chalcones is expanding in several directions:

  • Targeted Drug Delivery: Development of formulations to enhance bioavailability and target-specific delivery of 4'-Methoxychalcone to affected tissues.

  • Combination Therapies: Investigation of synergistic effects when combined with established therapeutic agents.

  • Structural Modifications: Design and synthesis of novel derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

  • Mechanistic Studies: More detailed investigation of molecular targets and signaling pathways affected by 4'-Methoxychalcone.

  • Clinical Translation: Early-stage research aimed at translating promising preclinical findings toward potential clinical applications.

Future Research Directions

Future research on 4'-Methoxychalcone might focus on:

  • Comprehensive Toxicological Profiling: More detailed evaluation of safety and toxicological parameters to support potential therapeutic applications.

  • Bioavailability Enhancement: Development of formulation strategies to overcome potential limitations in absorption and distribution.

  • Tissue-Specific Effects: Investigation of tissue-specific responses and potential therapeutic windows.

  • Expanded Application Areas: Exploration of additional therapeutic applications based on emerging understanding of biological activities.

  • Sustainable Production Methods: Development of more efficient and environmentally friendly synthesis routes.

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